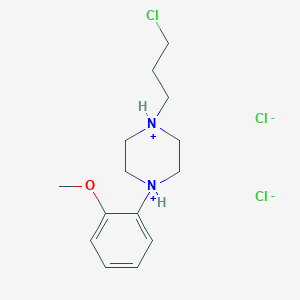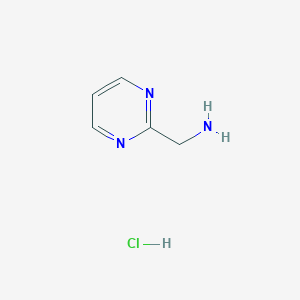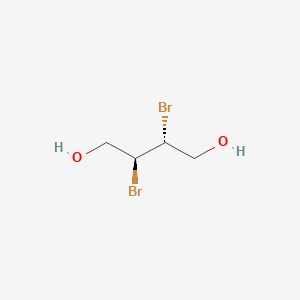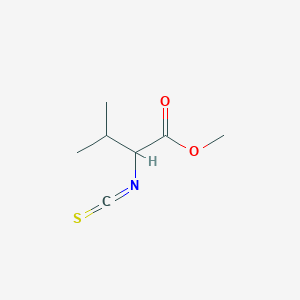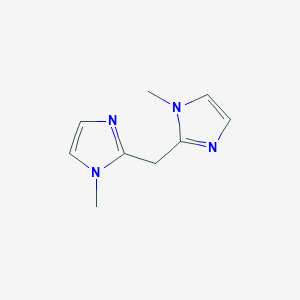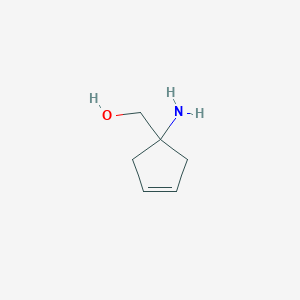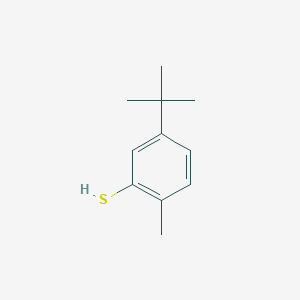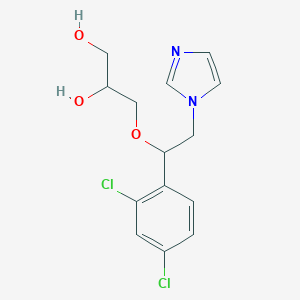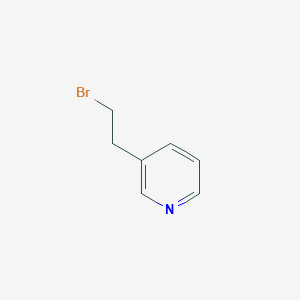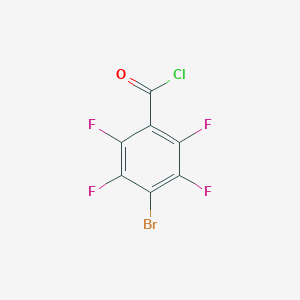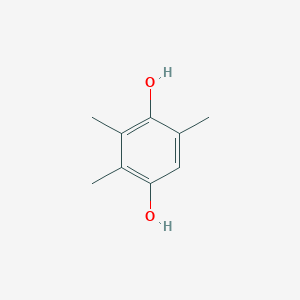
Trimethylhydroquinone
概述
描述
Synthesis Analysis
TMHQ synthesis involves multiple routes starting from different precursors. The synthesis from p-xylene, for example, encompasses formylation followed by nitration or chloromethylation steps, leading to appreciable yields of TMHQ (Sato, Fujima, & Yamada, 1968). Another route is the electrochemical oxidation of mesitylene, presenting a novel method with potential advantages in efficiency and environmental impact (Oberrauch & Eberson, 1986). These processes highlight the versatility and adaptability of TMHQ synthesis methods.
Molecular Structure Analysis
The molecular structure of TMHQ is pivotal for its reactivity and properties. Research has shown that its structural analogs and derivatives play a crucial role in its chemical behavior and potential applications. For instance, trimethyl-p-benzoquinone serves as an excellent model for studying the structural and thermochemical properties of TMHQ and its derivatives, demonstrating the importance of molecular structure in understanding its chemical profile (Wise, Grafton, & Wheeler, 1997).
Chemical Reactions and Properties
TMHQ's chemical reactivity and properties are influenced by its molecular structure. It participates in various chemical reactions, including oxidation processes and reactions with different catalysts, to produce derivatives with significant antioxidant properties. The synthesis of TMHQ derivatives as anti-allergic agents with anti-oxidative actions is a prime example of its chemical versatility (Kawasaki et al., 1999).
Physical Properties Analysis
TMHQ's physical properties, such as melting point, boiling point, and solubility, are crucial for its handling and application in various industrial processes. The process for green synthesis of TMHQ highlights the impact of reaction conditions on its yield and purity, showcasing the importance of understanding its physical properties for optimization of synthesis methods (Li-min, 2012).
Chemical Properties Analysis
The chemical properties of TMHQ, including its reactivity towards different reagents, its role as a precursor for various chemical syntheses, and its antioxidant properties, are foundational to its widespread use in the chemical industry. The development of novel synthesis methods of TMHQ demonstrates ongoing research aimed at improving its production efficiency and environmental sustainability (Jianhua, 2006).
科学研究应用
Synthesis of Vitamin E
- Scientific Field : Biochemistry and Pharmaceutical Industry
- Application Summary : Trimethylhydroquinone is used as an intermediate in the industrial production of vitamin E . Vitamin E is a crucial nutrient used in a wide range of applications, including food manufacturing, cattle breeding, and medicine .
- Methods of Application : While the exact procedures can vary, the synthesis of vitamin E typically involves a series of chemical reactions, starting with Trimethylhydroquinone. The compound is reacted under specific conditions to form the desired product .
- Results or Outcomes : The outcome of this process is the production of vitamin E, which is widely used in various industries. The demand for dietary supplements and the growing market for personal care and food industry propels the trimethylhydroquinone market growth .
Use as a Medical Intermediate
- Scientific Field : Medicine and Pharmaceutical Industry
- Application Summary : Apart from the synthesis of vitamin E, Trimethylhydroquinone is also used as a medical intermediate . This means it is used in the synthesis of other compounds that have medical applications.
- Methods of Application : The specific methods of application can vary greatly depending on the final product being synthesized. It would involve a series of chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes of these processes are various pharmaceutical compounds that have a range of medical applications .
Dyes and Pigments
- Scientific Field : Chemical Industry
- Application Summary : Trimethylhydroquinone can be used in the synthesis of dyes and pigments . These substances are used in a variety of industries, including textiles, plastics, and printing .
- Methods of Application : The specific methods of application can vary greatly depending on the final product being synthesized. It would involve a series of chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes of these processes are various dyes and pigments that have a range of industrial applications .
Polymerization Inhibitors
- Scientific Field : Polymer Chemistry
- Application Summary : Trimethylhydroquinone is used in the production of polymerization inhibitors . These substances prevent the polymerization process from occurring prematurely or uncontrollably .
- Methods of Application : The specific methods of application can vary greatly depending on the final product being synthesized. It would involve a series of chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes of these processes are various polymerization inhibitors that have a range of industrial applications .
Antioxidants
- Scientific Field : Food and Pharmaceutical Industry
- Application Summary : Trimethylhydroquinone is used in the production of antioxidants . These substances help to prevent oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms .
- Methods of Application : The specific methods of application can vary greatly depending on the final product being synthesized. It would involve a series of chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes of these processes are various antioxidants that have a range of applications in the food and pharmaceutical industry .
安全和危害
TMHQ can cause serious eye damage, skin irritation, and may cause an allergic skin reaction . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place and kept away from sources of ignition .
未来方向
The global TMHQ market size reached US$ 1,041.3 Million in 2023 and is expected to reach US$ 1,389.6 Million by 2032 . The growing demand for vitamin E, increasing production of health supplements, and the rising addition of vitamin E in different food products represent some of the key factors driving the market .
属性
IUPAC Name |
2,3,5-trimethylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFZRCJENRSRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052446 | |
| Record name | 2,3,5-Trimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 2,3,5-Trimethylhydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000204 [mmHg] | |
| Record name | 2,3,5-Trimethylhydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21780 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylhydroquinone | |
CAS RN |
700-13-0 | |
| Record name | Trimethylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Trimethylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSY6340N4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

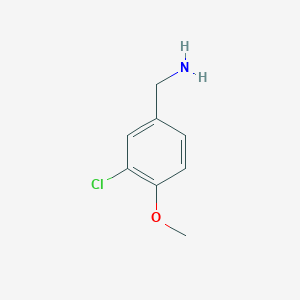

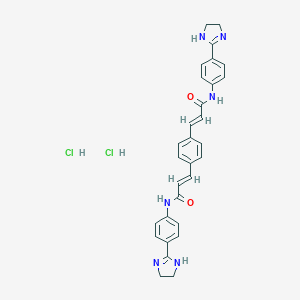
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
